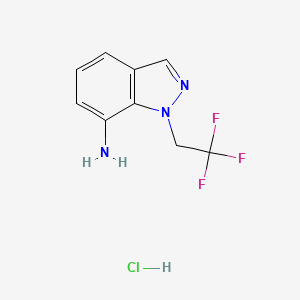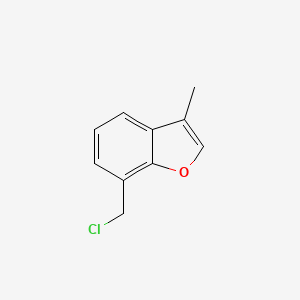![molecular formula C10H14Cl2N4O B6609768 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride CAS No. 2866353-04-8](/img/structure/B6609768.png)
3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride, also known as POD, is a synthetic compound that is increasingly being used in the laboratory for various scientific applications. It is a highly potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. POD is also being used as an experimental tool to study the role of COX-2 in various diseases and disorders.
科学的研究の応用
3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has a wide range of scientific research applications. It has been used to study the role of COX-2 in inflammation and pain, as well as to investigate the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs). It has also been used to study the role of COX-2 in the development of cancer, cardiovascular diseases, and neurodegenerative diseases. 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has also been used to study the role of COX-2 in the development of obesity and metabolic disorders.
作用機序
3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX-2, 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride reduces the production of prostaglandins, thus reducing inflammation and pain.
Biochemical and Physiological Effects
3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. It has also been shown to reduce the risk of cardiovascular diseases and to improve the symptoms of neurodegenerative diseases. In addition, 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has been shown to reduce the risk of obesity and metabolic disorders.
実験室実験の利点と制限
One of the main advantages of using 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride in laboratory experiments is that it is highly potent and selective. It is also relatively easy to synthesize and is not toxic. However, one of the main limitations of using 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride is that it is not stable in solution and must be stored and handled carefully.
将来の方向性
3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has a wide range of potential future applications. It could be used to develop new drugs to treat inflammation and pain, as well as to develop new drugs to treat cancer, cardiovascular diseases, and neurodegenerative diseases. It could also be used to develop new drugs to treat obesity and metabolic disorders. In addition, 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride could be used to develop new diagnostic tests to detect the presence of COX-2 in various diseases and disorders. Finally, 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride could be used to develop new methods to study the role of COX-2 in various biological processes.
合成法
3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride is synthesized through an organic chemical reaction known as a Friedel-Crafts alkylation. This reaction involves the reaction of a pyridine ring with an alkyl halide in the presence of an aluminum chloride catalyst. The reaction yields a product with a 3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride structure.
特性
IUPAC Name |
3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.2ClH/c11-6-3-5-9-13-10(14-15-9)8-4-1-2-7-12-8;;/h1-2,4,7H,3,5-6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLFWYHJHFDMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)


![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)

![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)


![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)

